molecular formula C8H11NO2 B15207957 1H-Pyrrole-1-acetic acid, alpha-methyl-, methyl ester, (alphar)- CAS No. 618905-84-3

1H-Pyrrole-1-acetic acid, alpha-methyl-, methyl ester, (alphar)-

Cat. No.: B15207957
CAS No.: 618905-84-3
M. Wt: 153.18 g/mol
InChI Key: VNTMTYITVOQQIR-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-1-acetic acid, alpha-methyl-, methyl ester, (alphar)- is a chemical compound with the molecular formula C8H11NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-1-acetic acid, alpha-methyl-, methyl ester, (alphar)- typically involves the condensation of pyrrole derivatives with acetic acid or its derivatives. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron(III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-1-acetic acid, alpha-methyl-, methyl ester, (alphar)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert it into pyrrolidine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acids, while substitution reactions can produce N-alkylpyrroles or N-acylpyrroles.

Scientific Research Applications

1H-Pyrrole-1-acetic acid, alpha-methyl-, methyl ester, (alphar)- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Pyrrole-1-acetic acid, alpha-methyl-, methyl ester, (alphar)- exerts its effects involves interactions with various molecular targets. The pyrrole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors .

Comparison with Similar Compounds

  • 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester
  • 1H-Pyrrole-1-acetic acid, alpha-methylene-, methyl ester
  • Indole derivatives

Comparison: 1H-Pyrrole-1-acetic acid, alpha-methyl-, methyl ester, (alphar)- is unique due to its specific substitution pattern on the pyrrole ring. Compared to indole derivatives, which contain a fused benzene ring, this compound has a simpler structure but can still participate in similar types of chemical reactions. The presence of the alpha-methyl group can influence its reactivity and binding properties, making it distinct from other pyrrole derivatives .

Properties

CAS No.

618905-84-3

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl (2R)-2-pyrrol-1-ylpropanoate

InChI

InChI=1S/C8H11NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h3-7H,1-2H3/t7-/m1/s1

InChI Key

VNTMTYITVOQQIR-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(=O)OC)N1C=CC=C1

Canonical SMILES

CC(C(=O)OC)N1C=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.